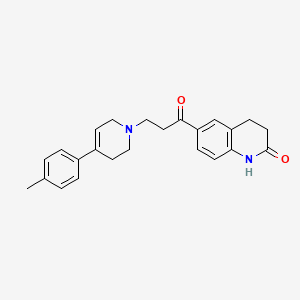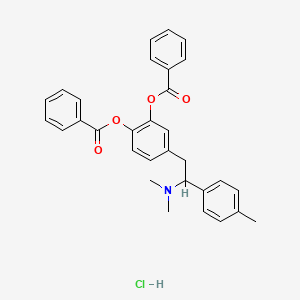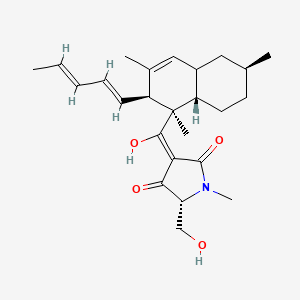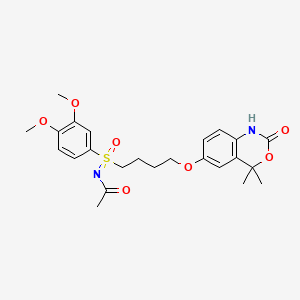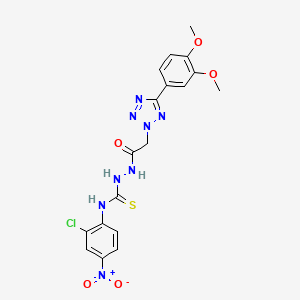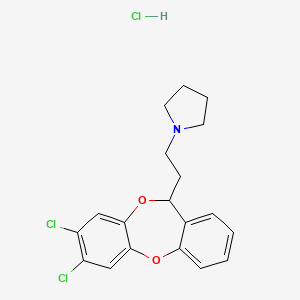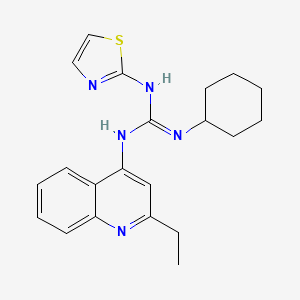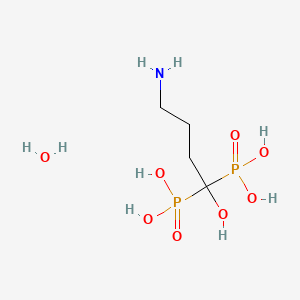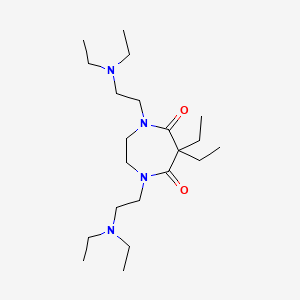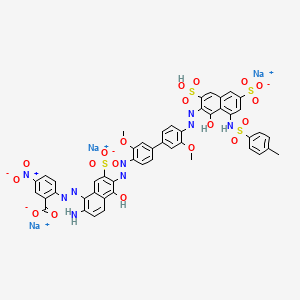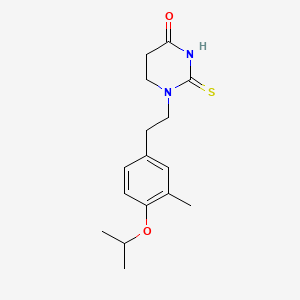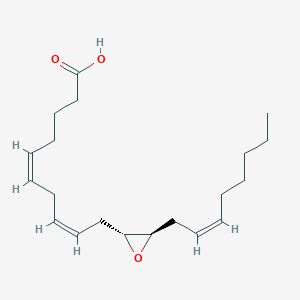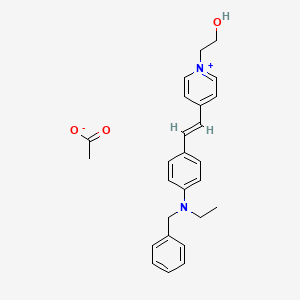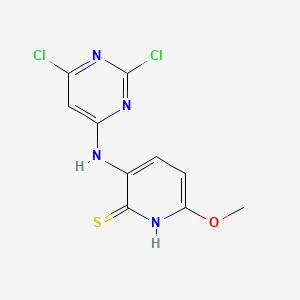
3-((2,6-Dichloro-4-pyrimidinyl)amino)-6-methoxy-2(1H)-pyridinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2,6-Dichloro-4-pyrimidinyl)amino)-6-methoxy-2(1H)-pyridinethione is a chemical compound with a complex structure that includes pyrimidine and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,6-Dichloro-4-pyrimidinyl)amino)-6-methoxy-2(1H)-pyridinethione typically involves multiple steps, starting from readily available precursors. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Detailed synthetic routes are usually documented in scientific literature and patents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2,6-Dichloro-4-pyrimidinyl)amino)-6-methoxy-2(1H)-pyridinethione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
3-((2,6-Dichloro-4-pyrimidinyl)amino)-6-methoxy-2(1H)-pyridinethione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-((2,6-Dichloro-4-pyrimidinyl)amino)-6-methoxy-2(1H)-pyridinethione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloro-4-pyrimidinylamine: Shares the pyrimidine ring structure but lacks the pyridine and methoxy groups.
6-Methoxy-2-pyridinethione: Contains the pyridine and methoxy groups but lacks the pyrimidine ring.
Uniqueness
3-((2,6-Dichloro-4-pyrimidinyl)amino)-6-methoxy-2(1H)-pyridinethione is unique due to its combined structural features, which may confer specific chemical and biological properties not found in similar compounds
Eigenschaften
CAS-Nummer |
81587-43-1 |
|---|---|
Molekularformel |
C10H8Cl2N4OS |
Molekulargewicht |
303.17 g/mol |
IUPAC-Name |
3-[(2,6-dichloropyrimidin-4-yl)amino]-6-methoxy-1H-pyridine-2-thione |
InChI |
InChI=1S/C10H8Cl2N4OS/c1-17-8-3-2-5(9(18)16-8)13-7-4-6(11)14-10(12)15-7/h2-4H,1H3,(H,16,18)(H,13,14,15) |
InChI-Schlüssel |
XSLPSQWNYDKHFS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C(=S)N1)NC2=CC(=NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



